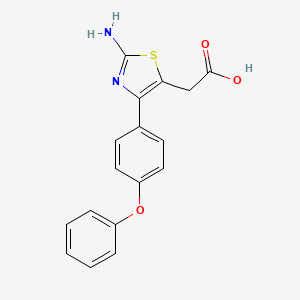![molecular formula C14H22O4Si B14365861 Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane CAS No. 92915-87-2](/img/structure/B14365861.png)
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propyl chain containing an oxirane (epoxide) ring and two methoxy groups. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane typically involves the reaction of phenylsilane with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: Utilized in the development of novel therapeutic agents and diagnostic tools.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in applications such as cross-linking, surface modification, and immobilization of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- Methoxy(dimethyl)[3-(2-oxiranylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct reactivity and versatility. The phenyl group also enhances its stability and compatibility with various substrates, making it a valuable compound in diverse applications.
Eigenschaften
CAS-Nummer |
92915-87-2 |
|---|---|
Molekularformel |
C14H22O4Si |
Molekulargewicht |
282.41 g/mol |
IUPAC-Name |
dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |
InChI |
InChI=1S/C14H22O4Si/c1-15-19(16-2,14-7-4-3-5-8-14)10-6-9-17-11-13-12-18-13/h3-5,7-8,13H,6,9-12H2,1-2H3 |
InChI-Schlüssel |
VDCSZEZNBODVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOCC1CO1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
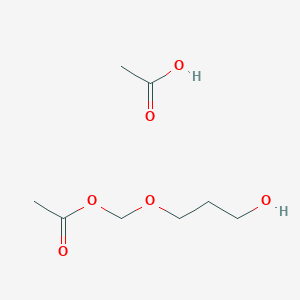
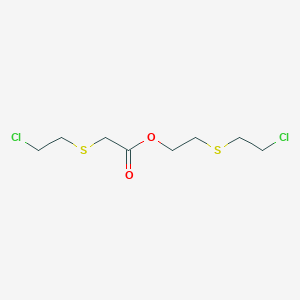
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
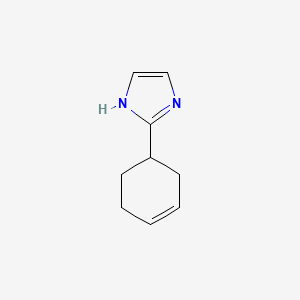
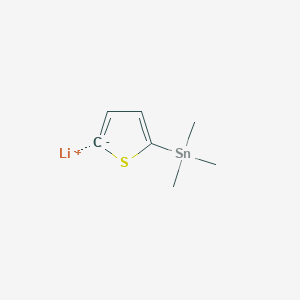
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
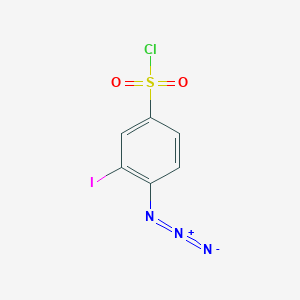
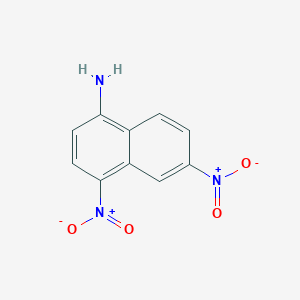
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
